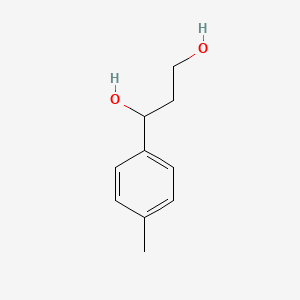
(S)-1-(p-Tolyl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(p-Tolyl)-1,3-propanediol is a chiral compound with the molecular formula C10H14O2. It features a p-tolyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its applications in asymmetric synthesis and its role as a chiral building block in the pharmaceutical and fine chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(p-Tolyl)-1,3-propanediol typically involves the reduction of the corresponding ketone, (S)-1-(p-Tolyl)-1,3-propanedione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the diol. The reaction conditions include moderate temperatures and pressures to ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(p-Tolyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: TsCl in pyridine or SOCl2 in dichloromethane.
Major Products:
Oxidation: (S)-1-(p-Tolyl)-1,3-propanedione.
Reduction: (S)-1-(p-Tolyl)-1,3-propanol.
Substitution: Tosylated or chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(p-Tolyl)-1,3-propanediol is utilized in various scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and as a resolving agent in chiral separations.
Wirkmechanismus
The mechanism by which (S)-1-(p-Tolyl)-1,3-propanediol exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by inducing chirality in the reaction intermediates. The molecular targets and pathways involved include interactions with chiral catalysts and enzymes that recognize the specific stereochemistry of the compound.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(p-Tolyl)ethanamine
- (S)-1-(p-Tolyl)ethanol
- (S)-1-(p-Tolyl)propane-1,2-diol
Comparison: (S)-1-(p-Tolyl)-1,3-propanediol is unique due to its specific 1,3-diol structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to (S)-1-(p-Tolyl)ethanamine and (S)-1-(p-Tolyl)ethanol, the 1,3-diol offers additional functionalization sites, making it more versatile in synthetic applications. The presence of the p-tolyl group also enhances its stability and reactivity compared to other similar diols.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI-Schlüssel |
PTXIOWUPCBAQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
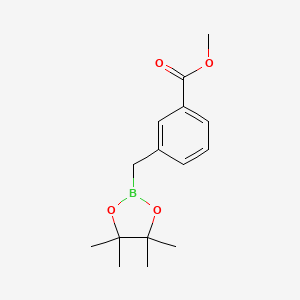

![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
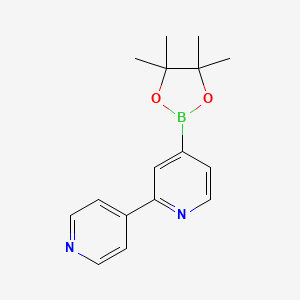
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
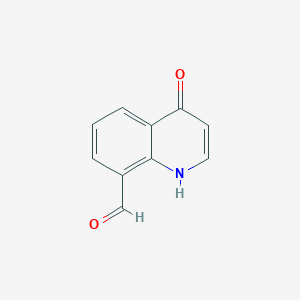

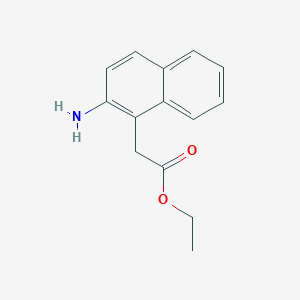
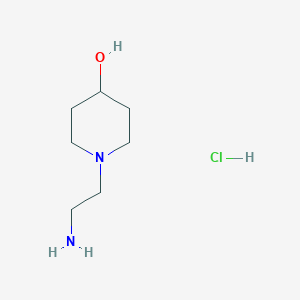
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
